

Application Notes and Protocols: Microencapsulation using Cellulose Acetate Phthalate (CAP)

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Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellulose Acetate Phthalate (CAP) is a pH-sensitive polymer widely utilized in the pharmaceutical industry for enteric coating and controlled drug delivery.^{[1][2]} Its unique property of being resistant to acidic gastric fluids while readily dissolving in the neutral to slightly alkaline environment of the intestine makes it an ideal candidate for microencapsulating acid-labile drugs or for targeting drug release to the small intestine.^{[2][3]} This document provides detailed protocols for microencapsulation using CAP and presents key quantitative data to guide formulation development.

Microencapsulation with CAP can protect drugs from degradation in the stomach, mask unpleasant tastes, and provide sustained or targeted release, thereby improving therapeutic efficacy and patient compliance.^[4] Common techniques for microencapsulation with CAP include emulsion-solvent evaporation, non-solvent addition, and spray drying.

Key Applications

- Enteric Drug Delivery: Protecting acid-sensitive drugs from the gastric environment and preventing gastric irritation from certain drugs.^{[1][5]}

- Targeted Drug Release: Delivering drugs specifically to the intestinal tract for localized action or optimal absorption.[6][7]
- Sustained Release: Modulating the rate of drug release to maintain therapeutic concentrations over an extended period.[8]
- Taste Masking: Encapsulating drugs with bitter or unpleasant tastes to improve patient acceptability.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on microencapsulation using **Cellulose Acetate Phthalate**.

Table 1: Particle Size and Entrapment Efficiency of CAP Microcapsules

Active Pharmaceutical Ingredient (API)	Microencapsulation Method	Polymer(s)	Average Particle Size (μm)	Drug Entrapment Efficiency (%)	Reference
Aspirin	Emulsion Solvent Evaporation	CAP	378.05 ± 30.4	85.45 ± 0.2	[9][10]
Aspirin	Emulsion Solvent Evaporation	Ethyl Cellulose (EC) + CAP (1:1)	365.15 ± 45.2	80.11 ± 0.25	[9][10]
Diclofenac Sodium	Emulsification -Solvent Evaporation	CAP	560 - 920	Up to 90	[5][11]
Theophylline	Non-solvent Addition	CAP	Not specified	> 80	[8]
Plasmid DNA	Not specified	CAP	44.33 ± 30.22	Low	[7]

Table 2: In-Vitro Drug Release from CAP Microcapsules

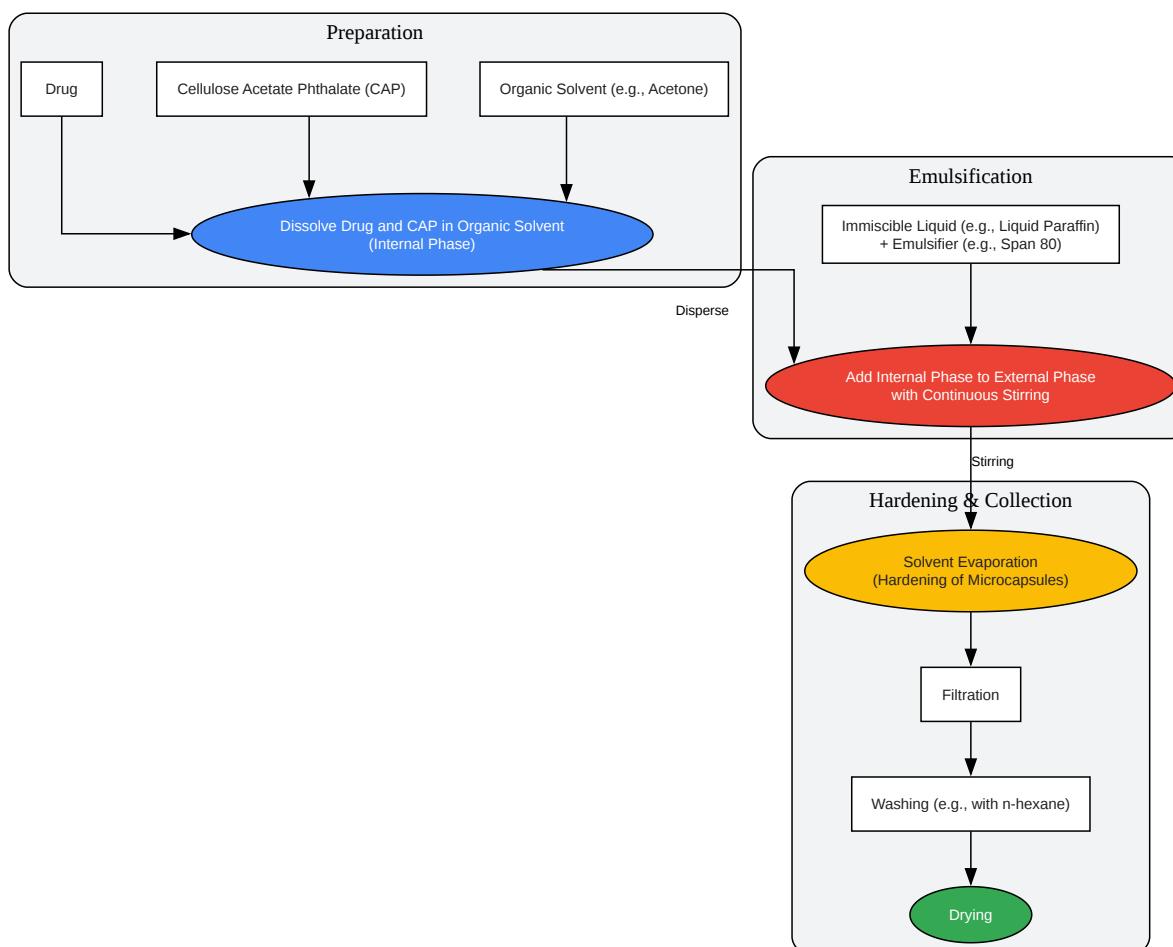
Active Pharmaceutical Ingredient (API)	Polymer(s)	Release Medium (Initial 2h)	% Release (Initial 2h)	Release Medium (Subsequent)	% Release (Subsequent)	Reference
Aspirin	CAP	pH 1.2	Very slow	Acetate Buffer (pH 6.0)	Abrupt release	[9]
Diclofenac Sodium	CAP	0.1 N HCl (pH 1.2)	2	Phosphate Buffer (pH 6.8)	~100 (after 4h)	[5][11]
Diclofenac Sodium	EC + CAP	0.1 N HCl (pH 1.2)	Not specified	Phosphate Buffer (pH 6.8)	More sustained than individual polymers	[5]
Sodium Salicylate	CAP	0.1 M HCl	Slow release over 2h	Phosphate Buffer (pH 8.0)	Controlled release	[12]

Experimental Protocols

Protocol 1: Emulsion-Solvent Evaporation Method

This method is suitable for encapsulating water-insoluble or poorly water-soluble drugs.

Diagram: Emulsion-Solvent Evaporation Workflow

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Caption: Workflow for microencapsulation by emulsion-solvent evaporation.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Cellulose Acetate Phthalate (CAP)**
- Organic solvent (e.g., acetone)
- Immiscible external phase (e.g., liquid paraffin)
- Emulsifying agent (e.g., Span 80)
- Washing solvent (e.g., n-hexane)

Procedure:

- Preparation of the Internal Phase: Dissolve the desired amount of API and **Cellulose Acetate Phthalate** in a suitable organic solvent like acetone to form a homogenous solution. [5]
- Preparation of the External Phase: Prepare the external phase by dissolving an emulsifying agent (e.g., 1.5% w/w Span 80) in an immiscible liquid such as liquid paraffin.[5]
- Emulsification: Add the internal phase to the external phase under continuous stirring at a controlled speed (e.g., 1200 rpm) to form a stable oil-in-oil emulsion.[6]
- Solvent Evaporation: Continue stirring for a defined period (e.g., 3 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid microcapsules.[6]
- Collection and Washing: Collect the formed microcapsules by filtration and wash them with a suitable solvent like n-hexane to remove any residual oil.[6]
- Drying: Dry the microcapsules at room temperature or in an oven at a controlled temperature.

Protocol 2: Non-Solvent Addition Method

This technique is based on the precipitation of the polymer around the drug particles.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Cellulose Acetate Phthalate (CAP)**
- Solvent for CAP (e.g., acetone)
- Non-solvent (e.g., liquid paraffin)
- Plasticizer (optional, e.g., Polyethylene Glycol - PEG)

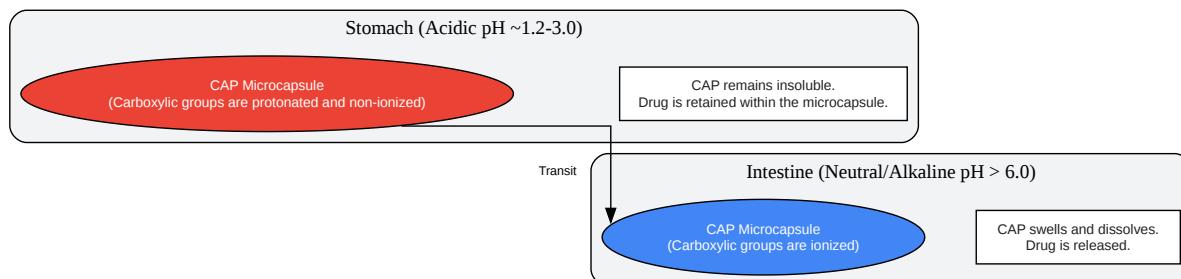
Procedure:

- Polymer Solution Preparation: Dissolve **Cellulose Acetate Phthalate** and a plasticizer, if required, in acetone.
- Drug Dispersion: Disperse the finely powdered API into the polymer solution under agitation.
- Microencapsulation: Gradually add the non-solvent (liquid paraffin) to the agitated dispersion. This will cause the CAP to precipitate and form a coating around the API particles.
- Hardening: Continue stirring to allow for the complete precipitation and hardening of the microcapsule walls.
- Collection and Drying: Filter the microcapsules, wash with a suitable solvent to remove the non-solvent, and dry.

Mechanism of pH-Dependent Drug Release

The enteric property of CAP is attributed to the presence of phthalyl groups, which contain free carboxylic acid moieties.

Diagram: pH-Dependent Drug Release from CAP Microcapsules



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Caption: pH-dependent solubility and drug release mechanism of CAP.

In the highly acidic environment of the stomach (pH 1.2-3.0), the carboxylic acid groups on the phthalate moieties of CAP remain protonated and non-ionized. This renders the polymer insoluble, and the microcapsule shell remains intact, protecting the encapsulated drug.[1][5]

Upon transit to the small intestine, where the pH is typically above 6.0, the carboxylic acid groups become ionized, leading to electrostatic repulsion between the polymer chains.[3] This causes the polymer to swell and dissolve, resulting in the release of the encapsulated drug.[3][5]

Characterization of Microcapsules

- Particle Size and Morphology: Determined using techniques like optical microscopy, scanning electron microscopy (SEM), and particle size analyzers.[9]
- Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated is quantified, typically by dissolving a known weight of microcapsules and analyzing the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- In-Vitro Drug Release Studies: Performed using dissolution apparatus under conditions simulating the gastrointestinal tract (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer

at pH 6.8).^[5] Samples are withdrawn at regular intervals and analyzed for drug content to determine the release profile.

Conclusion

Microencapsulation using **Cellulose Acetate Phthalate** is a versatile and effective technique for the development of oral controlled drug delivery systems, particularly for enteric targeting. The choice of microencapsulation method and formulation parameters will depend on the physicochemical properties of the drug and the desired release profile. The protocols and data presented in these application notes provide a foundation for researchers to design and develop robust and effective CAP-based microparticulate drug delivery systems.

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